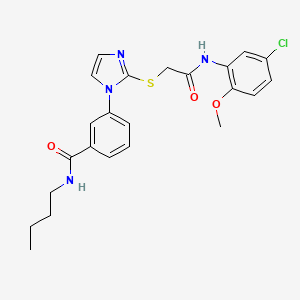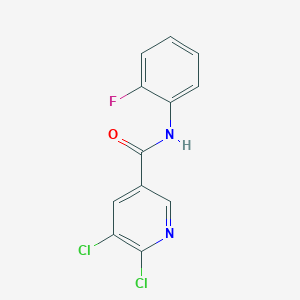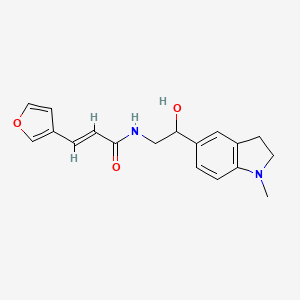![molecular formula C23H19FN4O3 B2640455 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251671-34-7](/img/structure/B2640455.png)
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a quinoline ring, and an acetamide group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom. Structures of similar compounds were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .科学的研究の応用
Antimicrobial and Anticancer Activity
Research has demonstrated the antimicrobial and anticancer potential of compounds related to 1,3,4-oxadiazoles and quinazolinones, which share structural similarities with the compound . For instance, the synthesis and cytotoxic evaluation of some quinazolinone-1,3,4-oxadiazole derivatives have shown remarkable cytotoxic activity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Hassanzadeh et al., 2019). Similarly, substituted 1,3,4-oxadiazole derivatives derived from ciprofloxacin were synthesized and showed enhanced antibacterial activity compared to the standard drug, ciprofloxacin, highlighting their potential in combating bacterial infections (Singhai & Gupta, 2019).
Synthesis Methodologies
The synthesis of such complex molecules involves multi-step reactions, as demonstrated in various studies. For example, a series of 1,3,4-oxadiazole derivatives showed antiproliferative activities against human lung tumor cell lines, indicating the importance of precise synthesis methods to achieve compounds with significant biological activity (Shaharyar et al., 2007). Additionally, the development of novel synthetic routes for creating oxadiazole derivatives that exhibit antimicrobial and antiprotozoal activities highlights the compound's relevance in developing new therapeutic agents (Patel et al., 2017).
Electrophysiological and Pharmacological Properties
The compound and its derivatives' electrophysiological and pharmacological properties have been explored in the context of their binding affinity and activity at various receptors. For instance, studies on the biochemical and electrophysiological characterization of almorexant, a compound with a similar structural motif, provided insights into its mechanism of action on orexin receptors, which could inform the development of drugs targeting these pathways for sleep disorders and potentially other conditions (Malherbe et al., 2009).
将来の方向性
作用機序
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, and more .
Pharmacokinetics
The physicochemical properties of similar compounds, such as density, thermal stability, and sensitivity, have been investigated .
Result of Action
Some 1,2,4-oxadiazole derivatives have shown potential applications as high-performance energetic materials .
Action Environment
The stability of similar compounds has been studied, revealing moderate onset decomposition temperatures .
特性
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-13-10-15(24)8-9-18(13)25-20(29)12-28-19-5-3-2-4-16(19)17(11-21(28)30)23-26-22(27-31-23)14-6-7-14/h2-5,8-11,14H,6-7,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFXFHFDLYDJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2640372.png)

![N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2640375.png)





![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)

![Methyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2640391.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)
![3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2640395.png)